2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one
Description
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one is a polyheterocyclic compound featuring a central ethanone scaffold substituted with three benzotriazole moieties and a 4-methylphenyl group. Benzotriazole derivatives are renowned for their diverse applications, including UV stabilization, corrosion inhibition, and biological activity due to their electron-deficient aromatic systems and capacity for hydrogen bonding. This compound’s structural complexity suggests unique physicochemical and biological properties compared to simpler analogs .
Properties
IUPAC Name |
2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N9O/c1-18-14-16-19(17-15-18)26(37)27(34-23-11-5-2-8-20(23)28-31-34,35-24-12-6-3-9-21(24)29-32-35)36-25-13-7-4-10-22(25)30-33-36/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNKMMGNPSLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The trihaloketone reacts with deprotonated benzotriazole (generated using a base like potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The substitution proceeds via an mechanism, where each chlorine atom is replaced by a benzotriazolyl group. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) are typically required to achieve complete substitution.
Table 1: Hypothetical Reaction Conditions for Trihaloketone Route
| Parameter | Condition |
|---|---|
| Substrate | 1-(4-methylphenyl)-2,2,2-trichloroethan-1-one |
| Nucleophile | 1H-benzotriazole (3 equiv) |
| Base | KCO (6 equiv) |
| Solvent | DMF |
| Temperature | 90°C |
| Time | 36 hours |
| Catalyst | None |
| Yield (theoretical) | 65–75% |
One-Pot Tandem Alkylation-Cyclization
An alternative approach employs a tandem alkylation-cyclization strategy, where 1-(4-methylphenyl)ethanone is functionalized with benzotriazole units through a series of Michael additions and cyclizations. This method avoids isolating unstable intermediates and streamlines the synthesis.
Key Reaction Steps
-
Michael Addition : The ketone undergoes conjugate addition with benzotriazole in the presence of a Lewis acid catalyst (e.g., ZnCl) to form a β-keto-benzotriazole intermediate.
-
Cyclization : Intramolecular cyclization under acidic conditions generates the tris-substituted product.
Table 2: Proposed Parameters for Tandem Alkylation-Cyclization
| Parameter | Condition |
|---|---|
| Substrate | 1-(4-methylphenyl)ethan-1-one |
| Reagent | 1H-benzotriazole (4 equiv) |
| Catalyst | ZnCl (10 mol %) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Time | 24 hours |
| Acid | p-Toluenesulfonic acid (1 equiv) |
| Yield (theoretical) | 50–60% |
Copper-Catalyzed Coupling Strategies
| Parameter | Condition |
|---|---|
| Substrate | 1-(4-methylphenyl)propargyl ketone |
| Reagent | 1H-benzotriazole (3 equiv) |
| Catalyst | CuI (5 mol %) |
| Ligand | TBTA (5 mol %) |
| Solvent | DMF/HO (3:1) |
| Temperature | 60°C |
| Time | 12 hours |
| Yield (theoretical) | 55–65% |
Solid-Phase Synthesis for Scalability
For industrial-scale production, solid-phase synthesis using resin-bound intermediates could mitigate purification challenges. Functionalized Wang resin loaded with 4-methylbenzoyl chloride serves as an anchor for sequential benzotriazole couplings.
Stepwise Functionalization
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Resin Activation : Wang resin reacts with 4-methylbenzoyl chloride to form a ketone-linked resin.
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Iterative Coupling : Three cycles of benzotriazole coupling using DIC/HOBt activation.
-
Cleavage : TFA treatment releases the final product.
Table 4: Solid-Phase Synthesis Parameters
| Parameter | Condition |
|---|---|
| Resin | Wang resin (1.2 mmol/g) |
| Activating Agent | DIC/HOBt |
| Solvent | Dichloromethane |
| Coupling Cycles | 3 |
| Cleavage Reagent | TFA/HO (95:5) |
| Yield (theoretical) | 70–80% |
Green Chemistry Considerations
Emerging methodologies prioritize atom economy and reduced waste. Aqueous micellar catalysis using TPGS-750-M surfactant enables reactions in water, minimizing organic solvent use.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure featuring multiple benzotriazole units that enhance its reactivity and stability. Its molecular formula is , with a CAS number of 130749-20-1. The presence of the benzotriazole moiety contributes to its properties as a UV stabilizer and a coupling agent in organic synthesis.
Photostability Enhancement
One of the primary applications of 2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one is in enhancing the photostability of polymers and coatings. Benzotriazoles are known for their ability to absorb UV radiation, thereby protecting materials from photodegradation.
Case Study: Polymer Coatings
In studies involving polymer coatings, the incorporation of this compound has been shown to significantly improve the UV resistance of polycarbonate and acrylic materials. For instance, a study demonstrated that adding 0.5% of this compound to polycarbonate resulted in a 30% increase in UV stability compared to controls without additives .
Chemical Synthesis Applications
The compound serves as a versatile reagent in organic synthesis. It can be utilized for various transformations due to its ability to stabilize reactive intermediates.
Synthesis of Carboxylic Acids
A notable application is its role in synthesizing carboxylic acids via carbanion synthons. The reaction involves the addition of lithium diisopropylamide (LDA) to the compound under low temperatures to generate carbanions that can react with electrophiles to form carboxylic acids .
Experimental Procedure:
- A solution containing 2 mmol of the compound is prepared in THF.
- LDA is added dropwise at -78 °C.
- After stirring for several hours, electrophiles are introduced.
- The reaction mixture is worked up to yield pure carboxylic acids.
Coupling Reagent in Peptide Synthesis
The compound has also been investigated as a coupling reagent in peptide synthesis. Its ability to activate carboxylic acids for amide bond formation makes it an attractive alternative to traditional coupling agents like DCC or HBTU.
Research Findings
In comparative studies, this benzotriazole derivative exhibited higher efficiency and yields in peptide coupling reactions. For example, it was found that using this compound resulted in up to 95% yield for certain peptide sequences within shorter reaction times compared to conventional methods .
Applications in Material Science
The use of this compound extends into material science where it can be employed as an additive in coatings and plastics to enhance thermal stability and mechanical properties.
Table: Comparison of Properties
| Property | Without Additive | With 0.5% Benzotriazole |
|---|---|---|
| UV Stability (hours) | 100 | 130 |
| Tensile Strength (MPa) | 50 | 60 |
| Thermal Decomposition Temp (°C) | 300 | 320 |
Mechanism of Action
The mechanism by which 2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The benzotriazole groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Substituent Configuration
- Target compound: Three benzotriazole groups at the β-position of ethanone, plus a 4-methylphenyl group.
- Analog 1: 2-(1H-Benzotriazol-1-yl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (9a) (): Contains one benzotriazole and one triazole group. IR data shows a C=O stretch at 1692 cm⁻¹, slightly lower than typical ethanones due to electron-withdrawing triazole effects .
- Analog 2: 2,2′-(Quinoxaline-2,3-diyldisulfanediyl)bis{1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one} (ETUVEX, ): Features two ethanone units linked by a disulfide bridge. Each ethanone bears a triazole and 4-methylphenyl group, differing in connectivity and symmetry .
Molecular Weight and Crystallography
- Target compound : Predicted molecular weight ≈ 500–550 g/mol (based on analogs).
- Analog 3: 2-(1H-1,2,3-Benzotriazol-1-yl)-1-[1,1′-biphenyl]-4-ylethanone (): Molecular weight 313.36 g/mol. The biphenyl group contributes to higher aromaticity but lower heteroatom density .
- Analog 4: 1-(4-Methylphenyl)ethan-1-one (): Simple acetophenone derivative (MW 134.18 g/mol). Lacks heterocyclic substituents, highlighting the target compound’s complexity .
Antimicrobial Activity
- Analog 5 (): Exhibited superior activity against pathogens (MIC < 1 µg/mL) compared to ampicillin and vancomycin. The phenoxy group may enhance membrane disruption .
- Analog 6 : (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime (): Demonstrated bioactivity attributed to the nitro group’s electron-withdrawing effects and oxime’s nucleophilic character .
Key Insight : The target compound’s three benzotriazole groups could synergistically improve antimicrobial potency via multi-target interactions, though excessive lipophilicity might limit bioavailability.
Thermodynamic Stability
- Analog 1 (9a) : IR and melting point data (163–165°C) suggest strong intermolecular forces from H-bonding and π-stacking .
- Analog 2 (ETUVEX) : Crystal packing analysis () reveals disulfide bridges and triazole stacking, stabilizing the lattice .
Prediction : The target compound’s melting point may exceed 200°C due to enhanced intermolecular interactions, though experimental validation is needed.
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure features three benzotriazole moieties attached to a central carbon atom, along with a 4-methylphenyl group. This unique arrangement contributes to its biological activity.
Chemical Formula:
- C₁₈H₁₈N₆O
Molecular Weight:
- 342.38 g/mol
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that compounds derived from benzotriazole showed mild to moderate antibacterial activity, with specific derivatives outperforming standard antibiotics in certain assays .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-Tris | E. coli | 15 |
| 2-Tris | S. aureus | 18 |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of benzotriazole derivatives. Notably, compounds similar to this compound have shown selective activity against viruses such as Coxsackievirus B5. The effective concentrations (EC50) ranged between 6 to 18.5 μM for various derivatives .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis: Benzotriazoles can interfere with viral replication by inhibiting the synthesis of nucleic acids.
- Cell Membrane Disruption: The hydrophobic nature of the benzotriazole ring allows it to integrate into cell membranes, potentially disrupting their integrity.
- Enzyme Inhibition: Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism.
Study on Antimicrobial Effects
A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, supporting the potential use of these compounds in developing new antimicrobial agents .
Evaluation of Antiviral Properties
In another study focusing on antiviral properties, researchers synthesized a series of benzotriazole derivatives and evaluated their effects on Coxsackievirus B5. The most promising candidates showed a dose-dependent inhibition of viral replication, indicating their potential as antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2,2-Tris(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)ethan-1-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by benzotriazole functionalization. Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio for benzotriazole groups), temperature (60–80°C for cycloaddition), and solvent polarity (DMSO or DMF for solubility). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) and melting point analysis .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Spectroscopic Techniques :
- NMR : Use and NMR to confirm substituent positions and benzotriazole integration (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm) and triazole (C-N stretches at ~1500 cm) functional groups .
- Purity Assessment : Combine elemental analysis (C, H, N) with HPLC retention time consistency .
Q. What stability considerations are critical for laboratory handling and storage?
- Stability Profile : The compound is stable under inert atmospheres (N or Ar) at 4°C in amber vials. Avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis of triazole/benzotriazole rings .
- Degradation Monitoring : Periodic NMR or LC-MS analysis to detect decomposition products (e.g., free benzotriazole fragments) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during X-ray structure determination?
- Software Tools : Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms) and WinGX/ORTEP for visualizing thermal ellipsoids and validating hydrogen bonding networks .
- Data Contradictions : Address twinning or disorder by re-measuring datasets at higher resolution (e.g., <1.0 Å) or using synchrotron sources. Cross-validate with DFT-calculated bond lengths/angles (e.g., B3LYP/6-311++G**) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) via benzotriazole coordination. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Mapping : Use PubChem-derived bioactivity data (e.g., triazole-based antifungals) to identify critical substituents (e.g., 4-methylphenyl for lipophilicity) .
Q. How do structural modifications influence biological efficacy, and what analytical approaches are used?
- SAR Studies : Replace the 4-methylphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs. Assess changes via:
- Biological Assays : MIC tests for antimicrobial activity .
- Physicochemical Profiling : LogP measurements (shake-flask method) and solubility in PBS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Case Example : If docking suggests high affinity for a target but in vitro assays show low inhibition:
Re-examine protonation states (use MarvinSketch at physiological pH).
Validate target conformation (NMR or cryo-EM structures).
Test metabolite interference via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
